molecular formula C9H14O B14191454 3-Methylocta-2,7-dienal CAS No. 845268-99-7

3-Methylocta-2,7-dienal

Cat. No.: B14191454
CAS No.: 845268-99-7
M. Wt: 138.21 g/mol
InChI Key: NMIWIKPWFIIOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylocta-2,7-dienal is an organic compound with the molecular formula C9H14O. It is characterized by the presence of a double bond at the second and seventh positions and a methyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylocta-2,7-dienal can be achieved through several methods. One common approach involves the reaction of 3-methyl-1,5-hexadiene with formaldehyde in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a pressure of 1-2 atm. The reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale chemical processes. One such method involves the catalytic hydrogenation of 3-methyl-1,5-hexadiene followed by oxidation to form the desired aldehyde. This process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Methylocta-2,7-dienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylocta-2,7-dienal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylocta-2,7-dienal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    3-Methylocta-2,6-dienal: Similar structure but with a double bond at the sixth position.

    3-Methylocta-2,7-dienol: The alcohol derivative of 3-Methylocta-2,7-dienal.

    3-Methylocta-2,7-dienoic acid: The carboxylic acid derivative of this compound.

Uniqueness

This compound is unique due to its specific double bond positions and the presence of a methyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

845268-99-7

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3-methylocta-2,7-dienal

InChI

InChI=1S/C9H14O/c1-3-4-5-6-9(2)7-8-10/h3,7-8H,1,4-6H2,2H3

InChI Key

NMIWIKPWFIIOAP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)CCCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.